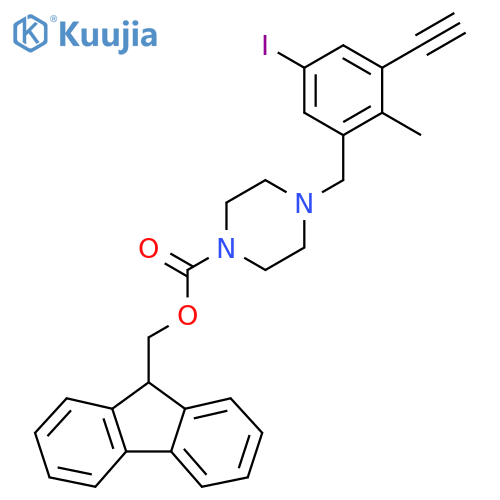Cas no 2418728-85-3 ((9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate)

(9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (9H-fluoren-9-yl)methyl 4-[(3-ethynyl-5-iodo-2-methylphenyl)methyl]piperazine-1-carboxylate
- EN300-26629892
- 2418728-85-3
- (9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate
-
- インチ: 1S/C29H27IN2O2/c1-3-21-16-23(30)17-22(20(21)2)18-31-12-14-32(15-13-31)29(33)34-19-28-26-10-6-4-8-24(26)25-9-5-7-11-27(25)28/h1,4-11,16-17,28H,12-15,18-19H2,2H3
- InChIKey: GTQMQUDRZNCIFM-UHFFFAOYSA-N
- SMILES: IC1C=C(C#C)C(C)=C(C=1)CN1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1
計算された属性
- 精确分子量: 562.11173g/mol
- 同位素质量: 562.11173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 34
- 回転可能化学結合数: 6
- 複雑さ: 735
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.8
- トポロジー分子極性表面積: 32.8Ų
(9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26629892-1g |
(9H-fluoren-9-yl)methyl 4-[(3-ethynyl-5-iodo-2-methylphenyl)methyl]piperazine-1-carboxylate |
2418728-85-3 | 1g |
$0.0 | 2023-09-12 | ||
| Enamine | EN300-26629892-1.0g |
(9H-fluoren-9-yl)methyl 4-[(3-ethynyl-5-iodo-2-methylphenyl)methyl]piperazine-1-carboxylate |
2418728-85-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
(9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
2. Back matter
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
(9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylateに関する追加情報
Chemical Profile of (9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate (CAS No. 2418728-85-3)
(9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 2418728-85-3, represents a confluence of advanced chemical synthesis and molecular design, making it a subject of interest for researchers exploring novel drug candidates.
The molecular structure of this compound is characterized by a piperazine moiety linked to a fluorene group, which is further substituted with a bulky aromatic ring featuring both an ethynyl and an iodo substituent. This particular arrangement imparts distinct electronic and steric properties to the molecule, which are critical in determining its biological activity. The presence of multiple heteroatoms and functional groups makes this compound a promising scaffold for further derivatization and optimization.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various kinases and other enzymes involved in cancer progression. The piperazine core is a well-known pharmacophore in medicinal chemistry, often found in drugs that modulate neurotransmitter receptors and enzyme activity. When combined with the rigid fluorene backbone, the compound exhibits enhanced stability and binding affinity, which are desirable traits for drug candidates.
The aromatic ring substituents, specifically the 3-ethynyl and 5-iodo groups, play a crucial role in modulating the compound's interactions with biological targets. The ethynyl group can participate in π-stacking interactions and metal coordination, while the iodo group provides a site for further functionalization via cross-coupling reactions. These features make the compound a versatile intermediate for synthesizing more complex molecules with tailored biological properties.
Recent studies have highlighted the potential of this compound as an inhibitor of tyrosine kinases, which are overexpressed in many cancers and play a key role in tumor growth and metastasis. Preclinical data suggests that derivatives of this scaffold exhibit potent inhibitory activity against several kinases, including EGFR, VEGFR, and PDGFR. These findings are particularly intriguing given the challenges faced in developing kinase inhibitors with high selectivity and low toxicity.
The synthesis of (9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate involves multiple steps, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The use of advanced synthetic methodologies ensures high yields and purity, which are essential for pharmaceutical applications. The robustness of the synthetic route also allows for scalability, making it feasible to produce larger quantities of the compound for preclinical and clinical studies.
The pharmacokinetic properties of this compound are also of great interest. Initial pharmacokinetic studies indicate that it exhibits reasonable oral bioavailability and metabolic stability, suggesting its potential for further development into an oral therapeutic agent. Additionally, its solubility profile appears favorable for formulation into various dosage forms, which is crucial for patient compliance and efficacy.
In conclusion, (9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate (CAS No. 2418728-85-3) is a structurally complex and biologically promising compound with significant potential in oncology research. Its unique combination of pharmacophoric elements makes it an attractive candidate for further investigation into novel therapeutic strategies. As research continues to uncover new insights into its mechanism of action and pharmacological properties, this compound is poised to play a vital role in the development of next-generation cancer treatments.
2418728-85-3 ((9H-fluoren-9-yl)methyl 4-(3-ethynyl-5-iodo-2-methylphenyl)methylpiperazine-1-carboxylate) Related Products
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)
- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)
- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)




